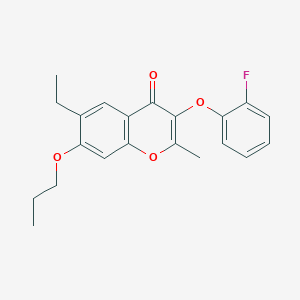![molecular formula C20H25N3O B5002192 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5002192.png)
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
作用機序
The exact mechanism of action of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to interact with various cellular pathways, including the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. This compound has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis and metastasis. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce oxidative stress and inflammation, as well as improve mitochondrial function and synaptic plasticity.
実験室実験の利点と制限
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments, including its high purity and stability, as well as its ability to cross the blood-brain barrier. However, there are also limitations to its use, including its high cost and limited availability.
将来の方向性
There are several future directions for the study of 2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide. One direction is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another direction is the investigation of this compound's potential applications in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising chemical compound that has potential applications in the field of medicine. Its synthesis method has been optimized, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential applications.
合成法
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 4-methylacetophenone with piperazine and 4-bromoaniline. The resulting product is then subjected to further reactions to yield the final product, this compound. The synthesis method has been optimized to increase the yield and purity of the compound.
科学的研究の応用
2-(4-methylphenyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied for its potential applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of tumor cells and induce apoptosis. In Alzheimer's and Parkinson's disease research, this compound has been shown to have neuroprotective effects and improve cognitive function.
特性
IUPAC Name |
2-(4-methylphenyl)-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-3-5-17(6-4-16)15-20(24)21-18-7-9-19(10-8-18)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACTWYHDKZZUNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4R*)-1-{[5-(3-chlorophenyl)-2-furyl]methyl}-4-(4-morpholinyl)-3-piperidinol](/img/structure/B5002111.png)

![allyl [(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5002122.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]bis(2,2-diphenylacetamide)](/img/structure/B5002124.png)

![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5002137.png)
![(2R*,6S*)-4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5002148.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5002156.png)

![methyl 4-{[(2,4-dimethoxyphenyl)amino]methyl}benzoate](/img/structure/B5002170.png)
![2-benzoyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]benzamide](/img/structure/B5002175.png)
![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-{[5-(methoxymethyl)-2-furyl]methyl}piperidine](/img/structure/B5002185.png)
![6-(cyclobutylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5002200.png)
![N-[4-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5002209.png)